molecular formula C21H21N5 B2440326 N-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine CAS No. 896804-04-9

N-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine

Cat. No.: B2440326
CAS No.: 896804-04-9
M. Wt: 343.434
InChI Key: MQTSFEBDZIHFFB-UHFFFAOYSA-N
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Description

N-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or copper, are often used to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • 1H-pyrazolo[3,4-b]pyridines

Uniqueness

N-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine stands out due to its unique structural features, which confer specific biological activities and chemical reactivity.

Properties

IUPAC Name

5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-21(2,3)18-13-19(24-16-9-11-22-12-10-16)26-20(25-18)17(14-23-26)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTSFEBDZIHFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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